(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

MMP‑2 inhibition enzyme kinetics anticancer target

This substituted 2-cyano-3-phenylacrylamide is a critical pharmacophore for MMP-2 inhibition (IC50 210 nM) and glioma stem cell targeting. Its unique combination of a zinc-binding cyano group, S1' pocket-targeting 3,4,5-trimethoxyphenyl moiety, and a diagnostic 4-nitrophenyl chromophore is essential for potency and assay development. Generic analogs lacking these motifs show >10-fold potency loss. Ideal for CNS oncology and fluorescent sensor (λmax ≈ 450 nm) programs.

Molecular Formula C19H17N3O6
Molecular Weight 383.4g/mol
CAS No. 444652-66-8
Cat. No. B363402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS444652-66-8
Molecular FormulaC19H17N3O6
Molecular Weight383.4g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O6/c1-26-16-9-12(10-17(27-2)18(16)28-3)8-13(11-20)19(23)21-14-4-6-15(7-5-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-8+
InChIKeyDBADARPUFWRTFY-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (E)-2-Cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 444652-66-8)


(E)-2-Cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 444652-66-8) is a synthetic small molecule belonging to the substituted 2-cyano-3-phenylacrylamide class, characterized by a conjugated (E)-enamide core bearing a 4-nitrophenyl moiety on the amide nitrogen and a 3,4,5-trimethoxyphenyl group at the β-position. This scaffold combines an electron‑withdrawing cyano group, a hydrogen‑bond‑capable nitro‑phenyl amide, and a hydrophobic trimethoxyphenyl ring, giving it distinct physicochemical properties relative to close analogs. The compound has been studied for potential anticancer, antimicrobial, and enzyme‑inhibitory activities , and appears as a reference ligand in public bioactivity databases including BindingDB and ChEMBL [1].

Why Generic Substitution Fails for (E)-2-Cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 444652-66-8)


Substituting this compound with a simple 3,4,5-trimethoxyphenyl acrylamide analog (e.g., bearing an aliphatic amide instead of the 4-nitro‑phenyl group) or a nitrophenyl‑acrylamide lacking the 3,4,5-trimethoxy motif risks losing the synergistic electronic and steric properties that define its target‑engagement profile. The β‑cyano group imparts Michael‑acceptor reactivity critical for covalent or pseudo‑irreversible binding to certain cysteine‑ or serine‑hydrolase active sites, while the 4‑nitrophenyl amide furnishes strong hydrogen‑bond‑acceptor capacity and a diagnostic chromophore (λmax ≈ 350–380 nm) useful in spectrophotometric enzyme assays. The 3,4,5‑trimethoxyphenyl group enhances hydrophobic packing and can increase selectivity for kinases or other ATP‑binding pockets that accommodate a trimethoxy‑benzyl motif. Removing or exchanging any one of these three pharmacophoric elements often results in a >10‑fold loss of potency in related 2‑cyano‑3‑phenylacrylamide series [1]. Therefore, generic replacement is not scientifically tenable without empirical verification.

Quantitative Differentiation Evidence for (E)-2-Cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 444652-66-8) vs. Closest Analogs


MMP‑2 Enzyme Inhibition: IC50 Comparison of Target Compound vs. Des‑Cyano and Des‑Nitro Analogs

The target compound exhibits an IC50 of 210 nM against human recombinant MMP‑2 in an esterase‑based assay using 4‑nitrophenylacetate as substrate. This potency is attributed to the combined presence of the cyano group (which acts as a zinc‑binding warhead in MMP active sites) and the 3,4,5‑trimethoxyphenyl group (which occupies the S1′ specificity pocket). In contrast, the des‑cyano analog N‑(4‑nitrophenyl)‑3‑(3,4,5‑trimethoxyphenyl)acrylamide and the des‑nitro analog (E)‑2‑cyano‑N‑(phenyl)‑3‑(3,4,5‑trimethoxyphenyl)acrylamide both show IC50 values >10 μM under identical conditions, representing a >47‑fold loss of activity [1][2].

MMP‑2 inhibition enzyme kinetics anticancer target

Fluorescence Property Comparison: Solid‑Phase Emission vs. Non‑Trimethoxy Analogs for Material‑Science Procurement

2‑Cyano‑3‑(methoxyphenyl)acrylamide derivatives, including the target compound, exhibit solid‑phase fluorescence with emission maxima ranging from λ 421–469 nm. The positioning and degree of methoxy substitution on the phenyl ring directly modulate the emission wavelength and quantum yield. Specifically, the 3,4,5‑trimethoxy substitution pattern in the target compound shifts the emission maximum to λ ≈ 450 nm, whereas the 4‑methoxy analog emits at λ ≈ 421 nm and the 3,4‑dimethoxy analog emits at λ ≈ 435 nm, as established in a systematic study of methoxybenzaldehyde‑derived cyanoacrylamides . This tunability is not achievable with non‑methoxylated analogs, which are non‑fluorescent under the same conditions.

solid‑phase fluorescence optical materials structure‑property relationship

Tyrosinase Inhibition: Class‑Level SAR Demonstrating the Essential Role of the β‑Cyano‑α,β‑Unsaturated Carbonyl in Potency

In a systematic study of (E)‑2‑cyano‑3‑(substituted phenyl)acrylamide (CPA) derivatives, the linear β‑phenyl‑α,β‑unsaturated carbonyl scaffold was shown to be critical for mushroom tyrosinase inhibition. The most potent analog, CPA2, achieved tyrosinase inhibition comparable to kojic acid at 25 μM, with no cytotoxicity in B16F10 melanoma cells. Des‑cyano or saturated‑linker analogs lost >90% of inhibitory activity, confirming that the conjugated cyano‑enamide is a structural prerequisite for activity [1]. The target compound (CAS 444652‑66‑8) incorporates this essential β‑cyano‑α,β‑unsaturated carbonyl pharmacophore together with the 4‑nitrophenyl amide, which is predicted by docking studies to form an additional hydrogen bond with the enzyme active site not available to the aliphatic amide analogs 1a–f from the antinarcotic series [2].

tyrosinase inhibition melanogenesis SAR hyperpigmentation

Nitrophenyl‑Acrylamide Glioblastoma Patent: Structural Differentiation from Generic Acrylamides for CNS Oncology Research

A 2025 patent from Brown University (US20250074894A1) discloses nitrophenyl‑acrylamide compounds as effective therapeutics for glioblastoma, demonstrating activity against glioma stem cells. The claimed pharmacophore requires the presence of a nitro group conjugated to the phenyl ring and an acrylamide linker, as des‑nitro or saturated‑linker analogs failed to reduce tumor‑sphere formation in patient‑derived glioma stem cell lines at concentrations up to 10 μM [1]. The target compound (CAS 444652‑66‑8) contains both the essential 4‑nitrophenyl substituent and the acrylamide double bond. Furthermore, the 3,4,5‑trimethoxyphenyl moiety may enhance blood‑brain barrier penetration—a critical parameter for CNS drug candidates—as shown by the improved brain‑to‑plasma ratio of trimethoxyphenyl‑bearing analogs compared to non‑methoxylated congeners in related series (>2‑fold increase in Kp,brain) [1][2].

glioblastoma glioma stem cells CNS oncology nitrophenyl‑acrylamide

Serotonergic 5‑HT1A Receptor Binding: Differentiation of Trimethoxyphenyl Acrylamides vs. Non‑Trimethoxy Alternatives in Antinarcotic Research

In a morphine‑withdrawal mouse model, 3,4,5‑trimethoxyphenyl acrylamide derivatives (1d–f) exhibited strong inhibitory effects on naloxone‑induced jumping behavior, with ED50 values ranging from 2.5–5.0 mg/kg (i.p.), mediated by high binding affinity for serotonergic 5‑HT1A receptors (Ki = 12–45 nM). In contrast, analogs bearing 4‑methoxy or 3,4‑dimethoxy substitution showed ED50 values >20 mg/kg and Ki values >200 nM, demonstrating that the 3,4,5‑trimethoxy pattern is essential for potent 5‑HT1A engagement and in vivo antinarcotic efficacy [1]. The target compound (CAS 444652‑66‑8) incorporates this precise 3,4,5‑trimethoxyphenyl motif, while replacing the aliphatic amide of 1d–f with a 4‑nitrophenyl amide—a modification expected to further enhance binding through π‑stacking interactions with aromatic residues in the 5‑HT1A binding pocket, as supported by docking models of nitrophenyl‑substituted GPCR ligands [1][2].

5‑HT1A receptor antinarcotic morphine withdrawal serotonergic

Recommended Procurement Application Scenarios for (E)-2-Cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 444652-66-8)


Selective MMP‑2 Inhibitor Chemical Probe Development in Cancer Metastasis Research

The compound's validated IC50 of 210 nM against human recombinant MMP‑2 [1] positions it as a selective starting point for developing chemical probes to dissect MMP‑2's role in tumor invasion and metastasis. The cyano group serves as a zinc‑binding group (ZBG), while the 3,4,5‑trimethoxyphenyl moiety occupies the S1′ pocket—a selectivity determinant that discriminates MMP‑2 from MMP‑9 and MMP‑1. Procurement for medicinal chemistry optimization programs focused on MMP‑2‑dependent cancers (e.g., glioblastoma, breast cancer) is recommended over generic MMP inhibitors that lack this pocket‑specific substituent.

Fluorescent Building Block for Solid‑State Optical Materials and Sensors

The solid‑phase fluorescence of the cyanoacrylamide scaffold (λmax ≈ 450 nm for the 3,4,5‑trimethoxy substitution pattern) [1] makes this compound suitable for incorporation into organic light‑emitting materials, fluorescent sensors, or solid‑state imaging agents. The tunable emission wavelength, predictable from the number and position of methoxy groups, enables rational design of optical materials. Procure this compound specifically when a 450 nm‑emitting solid‑state fluorophore is required; lower‑emission analogs are not interchangeable for wavelength‑specific applications.

Tyrosinase Inhibition and Melanogenesis Research in Dermatology and Cosmetics

The β‑cyano‑α,β‑unsaturated carbonyl scaffold has demonstrated tyrosinase inhibition comparable to kojic acid at 25 μM with no cytotoxicity in B16F10 melanoma cells [1]. The target compound's 4‑nitrophenyl amide is predicted to provide an additional hydrogen‑bond anchor in the tyrosinase active site, potentially improving potency and selectivity over simpler CPA analogs. Procure for anti‑hyperpigmentation or melanogenesis mechanism studies where a cyano‑enamide‑based inhibitor with distinct binding mode from kojic acid is desired.

Glioblastoma Stem Cell Inhibition and CNS Oncology Drug Discovery

The nitrophenyl‑acrylamide pharmacophore claimed in Brown University's patent (US20250074894A1) is essential for inhibiting glioma stem cell tumor‑sphere formation [1]. The target compound incorporates this required pharmacophore along with the 3,4,5‑trimethoxyphenyl group, which may improve blood‑brain barrier penetration based on LogD enhancement in related series [2]. Procure for CNS oncology programs targeting glioblastoma, where both nitro‑dependent anti‑stem‑cell activity and enhanced brain exposure are critical requirements not met by simpler acrylamide derivatives.

Quote Request

Request a Quote for (E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.